- Cu(I)-Catalyzed Efficient Synthesis of 2'-Triazolo-nucleoside ConjugatesSynthesis and evaluation of thymidine-5'-O-monophosphate analogues as inhibitors of Mycobacterium tuberculosis thymidylate kinaseJournal of Heterocyclic Chemistry, 2015, 52(3), 701-710,
Cas no 97748-75-9 (Uridine, 2'-azido-2'-deoxy-5-methyl-)

97748-75-9 structure
Nome del prodotto:Uridine, 2'-azido-2'-deoxy-5-methyl-
Uridine, 2'-azido-2'-deoxy-5-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Uridine, 2'-azido-2'-deoxy-5-methyl-
- 2′-Azido-2′-deoxy-5-methyluridine (ACI)
- 2′-Deoxy-2′-azidoribothymidine
-
- Inchi: 1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-6(13-14-11)7(17)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1
- Chiave InChI: JEIPQKWFUIEONT-JXOAFFINSA-N
- Sorrisi: N([C@@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C=C(C)C(=O)NC1=O)=[N+]=[N-]
Proprietà calcolate
- Massa esatta: 283.09166853g/mol
- Massa monoisotopica: 283.09166853g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 514
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.6
- Superficie polare topologica: 114Ų
Uridine, 2'-azido-2'-deoxy-5-methyl- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 9 h, 150 °C
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Diphenyl carbonate Catalysts: Sodium bicarbonate Solvents: Dimethylformamide ; 30 min, 130 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 9 h, 150 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 9 h, 150 °C
Riferimento
- Cu(I)-Catalyzed Efficient Synthesis of 2'-Triazolo-nucleoside ConjugatesJournal of Heterocyclic Chemistry, 2015, 52(3), 701-710,
Uridine, 2'-azido-2'-deoxy-5-methyl- Raw materials
Uridine, 2'-azido-2'-deoxy-5-methyl- Preparation Products
Uridine, 2'-azido-2'-deoxy-5-methyl- Letteratura correlata
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
97748-75-9 (Uridine, 2'-azido-2'-deoxy-5-methyl-) Prodotti correlati
- 19316-85-9(5’-Azido-(5’-deoxy)thymidine)
- 26929-65-7(1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione)
- 30516-87-1(Zidovudine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti
